[2-(Ethenyloxy)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120368-06-1 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2-ethenoxyphenyl)methanol |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-6,10H,1,7H2 |
InChI Key |
HHNXTTRUDPKPIR-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1CO |
Canonical SMILES |
C=COC1=CC=CC=C1CO |
Synonyms |
Benzenemethanol, 2-(ethenyloxy)- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethenyloxy Phenyl Methanol
Chemo- and Regioselective Synthesis of the Ethenyloxy Moiety
The introduction of the ethenyloxy (vinyloxy) group onto the phenolic oxygen of a precursor is a critical step in the synthesis of [2-(ethenyloxy)phenyl]methanol. This transformation must be accomplished with high chemoselectivity to avoid reactions with other functional groups present in the molecule. Both catalytic and non-catalytic methods have been developed for the formation of aryl vinyl ethers.
Catalytic Approaches for Vinyl Ether Formation
Transition metal catalysis offers powerful and versatile methods for the synthesis of vinyl ethers. thieme-connect.com Palladium and copper-based catalysts have been prominently featured in these transformations.
Palladium-catalyzed reactions, such as the coupling of phenols with vinyl halides or vinyl boronic acids, provide a direct route to aryl vinyl ethers. thieme-connect.com For instance, the use of palladium catalysts can facilitate the coupling of various vinyl partners like halides and boronic esters with phenols. thieme-connect.com Another approach involves the palladium-catalyzed decarboxylative etherification of phenols with vinyl ethylene (B1197577) carbonate, which proceeds under mild conditions with good to excellent yields and high regioselectivity. frontiersin.orgnih.gov
Copper-catalyzed methods, often referred to as Ullmann-type couplings, are also effective for the vinylation of phenols. These reactions typically involve the use of a copper catalyst, a ligand, and a base to promote the coupling of a phenol (B47542) with a vinyl halide. nih.gov An efficient and stereospecific copper-mediated catalytic system using CuI and a bidentate N-donor ligand has been developed for the synthesis of aryl vinyl ethers from vinyl halides and phenols with good to excellent yields. nih.gov
Transition-metal-catalyzed vinyl transfer from readily available vinyl ethers, such as vinyl acetate (B1210297) or ethyl vinyl ether, is another viable strategy. thieme-connect.com Iridium catalysts, for example, have been shown to effectively transfer a vinyl group from vinyl acetate to various alcohols, a process that could be adapted for phenols. thieme-connect.com
The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. Below is a table summarizing some catalytic approaches for vinyl ether formation.
| Catalyst System | Vinyl Source | Substrate | Key Features |
| Palladium complexes | Vinyl halides, vinyl boronic acids/esters | Phenols | Versatile for various coupling partners. thieme-connect.com |
| PdCl2(dppf) | Vinyl ethylene carbonate | Phenols | Mild conditions, high regioselectivity. frontiersin.orgnih.gov |
| CuI / N-donor ligand | Vinyl halides | Phenols | Stereospecific, good to excellent yields. nih.gov |
| [Ir(cod)Cl]2 | Vinyl acetate | Alcohols (adaptable for phenols) | Vinyl transfer from a common reagent. thieme-connect.com |
Non-Catalytic Strategies for Ethenyloxy Group Introduction
While catalytic methods are powerful, non-catalytic strategies also provide valuable routes to aryl vinyl ethers. One classical approach is the reaction of a phenoxide with a vinylating agent. For example, the reaction of a sodium phenoxide with acetylene (B1199291) under pressure and high temperature can yield the corresponding vinyl ether. However, this method often requires harsh conditions.
A milder, two-step approach involves the preparation and subsequent decomposition of a β-chloro- or β-bromoethyl ether derivative of the phenol. This method has been historically significant for producing pure aryl vinyl ethers in appreciable quantities.
Another notable non-catalytic method is the vinylation of phenols with acetylene catalyzed by superbases like KOH in DMSO. This system has been shown to be highly efficient for the synthesis of various vinyl ethers.
Methodologies for Functionalization of the Phenyl Ring and Hydroxymethyl Group
The synthesis of this compound also requires methods for introducing or modifying the hydroxymethyl group and potentially other substituents on the phenyl ring.
Ortho-Directed Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a variety of functional groups. wikipedia.org
For the synthesis of this compound, the ethenyloxy group itself can act as a directing group, although it is considered a weaker DMG compared to groups like amides or carbamates. uwindsor.caharvard.edubaranlab.org The lithiation of phenyl vinyl ether would be expected to occur at the ortho position, and subsequent reaction with formaldehyde (B43269) (or a synthetic equivalent) would introduce the hydroxymethyl group. harvard.edubaranlab.org The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and solvent (e.g., THF, diethyl ether) is critical for the success of this reaction. uwindsor.ca
| Directing Group | Organolithium Reagent | Electrophile | Product |
| Ethenyloxy | n-BuLi or s-BuLi | Formaldehyde (HCHO) | This compound |
| Methoxy (as a model) | n-BuLi | Various electrophiles | Ortho-substituted anisole (B1667542) derivatives |
| Carbamate | s-BuLi | Various electrophiles | Ortho-substituted phenol derivatives (after deprotection) |
Selective Reduction Pathways to the Hydroxymethyl Functionality
An alternative strategy involves the selective reduction of a precursor containing a carbonyl group at the ortho position, such as 2-(ethenyloxy)benzaldehyde (B13969522) or a derivative thereof. The challenge in this step is to reduce the aldehyde to the corresponding alcohol without affecting the vinyl ether moiety, which can be susceptible to hydrolysis under acidic conditions or reduction under certain conditions.
Common reducing agents like sodium borohydride (B1222165) (NaBH4) are generally suitable for this transformation. The reduction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). To prevent potential intramolecular transesterification or rearrangement, especially in more complex substrates, quenching the intermediate benzyl (B1604629) alkoxide with a weak acid can be beneficial. nih.gov For example, the reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde to the corresponding benzyl alcohol was successfully achieved with NaBH4 in the presence of acetic acid, which minimized side reactions. nih.gov
A patent describes the reduction of a 4-bromo-4'-fluoro-2-hydroxymethyl-benzophenone derivative to the corresponding diarylmethanol using potassium borohydride in a mixture of tetrahydrofuran (B95107) and ethanol at a controlled temperature. google.com This demonstrates the utility of borohydride reagents for the selective reduction of a ketone in the presence of other functional groups. google.com
Convergent and Divergent Synthetic Routes
The synthesis of this compound can be approached through both convergent and divergent strategies.
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. sathyabama.ac.in In the context of this compound, one could start with a readily available substituted phenol. From this common starting material, different vinylating agents could be used to introduce the ethenyloxy group, or various functionalization reactions could be performed on the aromatic ring or the hydroxymethyl group to create a library of related compounds. A divergent approach is particularly useful for generating structural diversity and exploring structure-activity relationships. researchgate.net For example, starting from 2-(ethenyloxy)benzaldehyde, a divergent approach could lead to this compound via reduction, or to other derivatives by reaction of the aldehyde with various nucleophiles.
Mechanistic Insights into Key Synthetic Transformations
The synthesis of this compound is not typically accomplished in a single step but rather through a strategic two-step pathway commencing from salicylaldehyde (B1680747). This process involves two fundamental organic transformations: the O-vinylation of a phenolic hydroxyl group, followed by the selective reduction of an aromatic aldehyde. A deep understanding of the mechanisms governing these steps is crucial for optimizing reaction conditions and achieving high yields of the target molecule.
O-Vinylation of Salicylaldehyde: The phenolic -OH group of salicylaldehyde is converted to a vinyl ether, yielding the intermediate, 2-(vinyloxy)benzaldehyde.
Reduction of 2-(Vinyloxy)benzaldehyde: The aldehyde functional group of the intermediate is selectively reduced to a primary alcohol, affording the final product, this compound.
Mechanism of O-Vinylation
The introduction of the vinyl group onto the phenolic oxygen of salicylaldehyde is a critical step, which can be achieved through several methods, most notably via a base-catalyzed nucleophilic addition to acetylene. This process is a variant of the classic Reppe vinylation. wikipedia.org
The reaction proceeds through the following mechanistic steps:
Deprotonation: The reaction is initiated by a strong base, typically potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The base abstracts the acidic proton from the phenolic hydroxyl group of salicylaldehyde. This deprotonation generates a highly nucleophilic phenoxide anion. The superbasic conditions created by the KOH/DMSO system are often essential for this step. mdpi.comnih.gov
Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the acetylene (H-C≡C-H) triple bond. mdpi.comnih.gov This nucleophilic addition is the key bond-forming step, resulting in the formation of a transient vinyl carbanion intermediate.
Protonation: The highly unstable vinyl carbanion is subsequently protonated by a proton source present in the reaction mixture, such as a molecule of the solvent or trace amounts of water, to yield the stable aryl vinyl ether, 2-(vinyloxy)benzaldehyde. mdpi.comnih.gov
An increasingly common and safer alternative to using gaseous acetylene is the in-situ generation of acetylene from calcium carbide (CaC₂). researchgate.netmdpi.com In some variations of this method, potassium fluoride (B91410) (KF) is added as a co-catalyst. It is proposed that the fluoride anion facilitates the reaction, possibly by forming an intermediate complex that pre-activates the substrates and enhances reactivity through electron density delocalization. researchgate.netrsc.org
Interactive Data Table: Reagents and Conditions for O-Vinylation of Phenols
| Precursor | Vinylation Source | Catalyst/Base System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,5-Dimethylphenol | Calcium Carbide | K₂CO₃ / KF | DMSO | 130 | >99 (NMR) | rsc.org |
| Phenol | Calcium Carbide | Cs₂CO₃ | DMSO | 80-90 | 96 | nih.gov |
| 2-Isopropylphenol | Phenyl Vinyl Iodide | CuI / L₃ / Cs₂CO₃ | DMF | 70-80 | High | nih.gov |
| 3,4,5-Trimethoxybenzyl alcohol | Acetylene (gas) | KOH | DMSO | High | 85 | mdpi.com |
Note: This table presents data for the vinylation of various phenols and alcohols to illustrate typical reaction conditions. L₃ refers to the ligand 2-pyridin-2-yl-1H-benzoimidazole.
Mechanism of Aldehyde Reduction
The second key transformation is the selective reduction of the aldehyde group in 2-(vinyloxy)benzaldehyde to a primary alcohol. This must be done without affecting the vinyl ether functionality or the aromatic ring. Complex metal hydrides, such as sodium borohydride (NaBH₄), are ideal for this purpose due to their mild reactivity. masterorganicchemistry.com
The mechanism for the reduction of the aldehyde with sodium borohydride is a two-step process:
Nucleophilic Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride (BH₄⁻) ion, on the electrophilic carbonyl carbon of the aldehyde. organicchemistrytutor.comlibretexts.org The carbon-oxygen double bond is highly polarized, rendering the carbon atom slightly positive and susceptible to attack. libretexts.org This attack leads to the formation of a new carbon-hydrogen bond and the simultaneous breaking of the C=O pi bond, with the electrons moving onto the oxygen atom. The result is a tetrahedral alkoxide intermediate. organicchemistrytutor.comyoutube.com
Protonation of the Alkoxide: The negatively charged alkoxide intermediate is then protonated in a subsequent workup step. libretexts.org When the reaction is carried out in a protic solvent like methanol or ethanol, the solvent itself can act as the proton source. organicchemistrytutor.comlibretexts.org The alkoxide oxygen abstracts a proton, leading to the formation of the final product, this compound, and a borate (B1201080) ester.
Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much more powerful reducing agent and must be used in an aprotic solvent, followed by a separate aqueous or acidic workup step to protonate the intermediate. organicchemistrytutor.comlibretexts.org For the selective reduction of an aldehyde in the presence of a vinyl ether, the milder conditions offered by NaBH₄ are generally preferred. masterorganicchemistry.com
Interactive Data Table: Conditions for the Reduction of Vinyloxy Benzaldehydes
| Precursor Aldehyde | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| [4-(Ethenyloxy)-3-methoxyphenyl]formaldehyde | NaBH₄ | Absolute Ethanol | 0 °C to RT | 1 h | 91 | ed.ac.uk |
| [4-(Ethenyloxy)-3,5-dimethoxyphenyl]formaldehyde | NaBH₄ | Absolute Ethanol | 0 °C to RT | 1 h | 92 | ed.ac.uk |
| [4-(Vinyloxy)phenyl]formaldehyde | NaBH₄ | Absolute Ethanol | 0 °C to RT | 1 h | 96 | ed.ac.uk |
Note: This table provides data from a general protocol for the reduction of substituted vinyloxy benzaldehydes, demonstrating the effectiveness of NaBH₄.
Chemical Transformations and Reactivity Profile of 2 Ethenyloxy Phenyl Methanol
Reactions Involving the Ethenyloxy Functional Group
The vinyl ether moiety is an electron-rich alkene due to the resonance donation from the adjacent oxygen atom. This electronic nature makes it highly susceptible to electrophilic attack and a willing participant in pericyclic reactions.
The carbon-carbon double bond in the ethenyloxy group readily undergoes electrophilic addition reactions. savemyexams.com The reaction is initiated by the attack of the π electrons on an electrophile (E+), leading to the formation of a carbocation intermediate. lasalle.eduyoutube.com This carbocation is stabilized by resonance with the lone pair of electrons on the oxygen atom, which significantly influences the reaction's regioselectivity. The subsequent attack by a nucleophile (Nu-) completes the addition.
The general mechanism proceeds as follows:
Electrophilic Attack : The π bond of the vinyl ether attacks an electrophile, forming a resonance-stabilized oxocarbenium ion intermediate.
Nucleophilic Attack : A nucleophile attacks the carbocation, yielding the final addition product.
This reactivity allows for the addition of various reagents across the double bond, as detailed in the table below.
Table 1: Electrophilic Addition Reactions of the Ethenyloxy Group
| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Product |
|---|---|---|---|
| Hydrogen Halide (HX) | H+ | X- | 2-(1-haloethoxy)phenyl]methanol |
| Halogen (X₂) | X+ | X- | [2-(1,2-dihaloethoxy)phenyl]methanol |
| Water (H₂O) in Acid | H+ | H₂O | 2-(1-hydroxyethoxy)phenyl]methanol (Hemiacetal) |
| Alcohol (R'OH) in Acid | H+ | R'OH | [2-(1-alkoxyethoxy)phenyl]methanol (Acetal) |
Pericyclic reactions are concerted processes that occur via a cyclic transition state and are not typically influenced by catalysts or changes in solvent. msu.edu The electron-rich nature of the vinyl ether in [2-(ethenyloxy)phenyl]methanol makes it an excellent component in these transformations.
Cycloaddition Reactions: Vinyl ethers can participate as the 2π-electron component in various cycloaddition reactions. A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the vinyl ether acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. ebsco.comyoutube.com The reaction is thermally driven and proceeds with high stereospecificity. youtube.com Other cycloadditions, such as [2+2] cycloadditions with ketenes or other electron-poor alkenes, are also possible, often initiated photochemically. msu.edu
Claisen Rearrangement: The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating. byjus.comlibretexts.orglibretexts.org While this compound itself is not an allyl ether, its structural motif is relevant to the aromatic Claisen rearrangement. If the ethenyl group were replaced by an allyl group (forming an allyl aryl ether), heating would induce a concerted rearrangement to yield an ortho-allyl phenol (B47542). organic-chemistry.orgwikipedia.org This reaction proceeds through a cyclic, six-membered transition state, leading to the formation of a new carbon-carbon bond. libretexts.org
Table 2: Potential Pericyclic Reactions
| Reaction Type | Reactant Partner | Key Feature | Product Type |
|---|---|---|---|
| [4+2] Cycloaddition | Conjugated Diene | Forms two new σ-bonds simultaneously. youtube.com | Substituted Cyclohexene Derivative |
| [2+2] Cycloaddition | Ketene or Alkene | Forms a four-membered ring. | Cyclobutane Derivative |
| Aromatic Claisen Rearrangement (of analogous allyl ether) | N/A (Intramolecular) | organic-chemistry.orgorganic-chemistry.org-Sigmatropic shift. byjus.com | o-Allylphenol |
Hydrolytic Stability: Vinyl ethers are generally stable under neutral and basic conditions but are highly susceptible to hydrolysis under acidic conditions. The presence of an acid catalyst facilitates the protonation of the double bond, leading to the formation of a resonance-stabilized cation. Subsequent attack by water leads to a hemiacetal, which then decomposes to an aldehyde and an alcohol. For this compound, acid-catalyzed hydrolysis yields 2-hydroxybenzaldehyde and ethanol (B145695).
Transvinylation Pathways: Transvinylation is a process where the vinyl group of a vinyl ether is transferred to an alcohol. This reaction is typically catalyzed by transition metal complexes, such as those of palladium(II) or mercury(II). In the presence of another alcohol (R'OH) and a suitable catalyst, this compound could potentially transfer its ethenyloxy group to form a new vinyl ether (R'-O-CH=CH₂) and 2-hydroxymethylphenol.
Aromatic Ring Functionalization and Coupling Reactions
The presence of both a vinyl ether and a hydroxymethyl group on the phenyl ring provides multiple avenues for functionalization. Palladium-catalyzed cross-coupling reactions can target the vinyl group, while the electronic nature of the substituents dictates the regioselectivity of aromatic substitution reactions.
While direct cross-coupling reactions on the aromatic C-H bonds of this compound are challenging, the vinyl ether moiety serves as an excellent handle for palladium-catalyzed transformations, most notably the Heck reaction. wikipedia.orglibretexts.org The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org In the case of vinyl ethers, this reaction can be finely tuned to achieve regioselective α- or β-arylation of the vinyl group.
Research on analogous substrates, such as benzyl (B1604629) vinyl ether, has demonstrated that the choice of palladium catalyst, ligands, and reaction conditions can selectively yield either the α-arylated or β-arylated product. nih.gov Applying these principles to this compound, it is anticipated that it could react with various aryl triflates or halides to produce substituted stilbene-like structures, which are valuable intermediates in organic synthesis. For instance, a palladium acetate (B1210297) catalyst with specific phosphine (B1218219) ligands could direct the arylation to either the α- or β-position of the vinyl group. nih.govliv.ac.uk
The general scheme for a potential Heck-type reaction is shown below:
Figure 1: Hypothetical Heck-type arylation of this compound.
The table below illustrates the expected products from such transformations with various arylating agents, based on established methodologies for other aryl vinyl ethers. nih.gov
| Entry | Arylating Agent (Ar-X) | Catalyst System (Example) | Expected Major Product(s) |
|---|---|---|---|
| 1 | Phenyl triflate | Pd(OAc)₂ / Ligand A | α- and/or β-phenylated vinyl ether derivative |
| 2 | 4-Methoxyphenyl triflate | Pd(OAc)₂ / Ligand B | α- and/or β-(4-methoxyphenyl) vinyl ether derivative |
| 3 | 1-Naphthyl triflate | Pd(OAc)₂ / Ligand A | α- and/or β-(1-naphthyl) vinyl ether derivative |
| 4 | 4-Acetylphenyl bromide | Pd₂(dba)₃ / P(t-Bu)₃ | α- and/or β-(4-acetylphenyl) vinyl ether derivative |
Furthermore, if a halogen substituent were present on the aromatic ring of this compound, it would open the door to other powerful cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This would allow for the formation of biaryl structures by coupling the aryl halide with an organoboron species in the presence of a palladium catalyst. wikipedia.org
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the ethenyloxy (vinyloxy) group. The oxygen atom of the ether linkage donates electron density into the ring via resonance, making it significantly more nucleophilic than benzene (B151609). This effect is powerful and directs incoming electrophiles to the positions ortho and para to the vinyloxy group.
The hydroxymethyl group (-CH₂OH) is generally considered a weak deactivator due to the inductive electron-withdrawing effect of its oxygen atom, and it also acts as an ortho-, para-director. In this molecule, the powerful activating and directing effect of the vinyloxy group is expected to dominate the reactivity of the ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would occur preferentially at the C4 and C6 positions (para and ortho to the vinyloxy group, respectively). masterorganicchemistry.com
| Substituent Group | Electronic Effect | Directing Effect | Predicted Regioselectivity for SEAr |
|---|---|---|---|
| -OCH=CH₂ (Ethenyloxy) | Strongly Activating | Ortho, Para | Major substitution at C4 (para to -OR) and C6 (ortho to -OR) |
| -CH₂OH (Hydroxymethyl) | Weakly Deactivating | Ortho, Para |
Conversely, nucleophilic aromatic substitution (SNAr) on the unmodified aromatic ring of this compound is not feasible. SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂), as well as a good leaving group (such as a halide). The electron-donating nature of the vinyloxy group makes the ring electron-rich, thus disfavoring attack by nucleophiles.
Cascade and Multicomponent Reactions Utilizing this compound
The dual functionality of this compound makes it an attractive substrate for cascade and multicomponent reactions, which can build molecular complexity in a single, efficient step. The vinyl ether can act as a latent ethylene (B1197577) surrogate or a nucleophile, while the benzyl alcohol can serve as an internal nucleophile or electrophile precursor.
Recent studies have shown that aryl vinyl ethers can participate in three-component reactions. For example, under photoredox catalysis, a phenyl vinyl ether can react with N-heteroarenes and various coupling partners like sulfinates or thiols. nih.gov This strategy uses the vinyl ether as a stable, liquid surrogate for ethylene gas. The reaction proceeds through the generation of an α-oxy radical on the vinyl ether, which then engages in the multicomponent assembly. nih.gov
A hypothetical multicomponent reaction involving this compound could leverage this reactivity. For instance, a radical initiator could trigger the addition of a radical species (R•) to the vinyl group. The resulting intermediate could then be trapped by another reactant in the mixture. Alternatively, an acid-catalyzed cascade could involve the protonation of the vinyl ether to form an oxocarbenium ion, which could then be attacked by an external nucleophile, followed by an intramolecular reaction with the benzyl alcohol group to form a cyclic ether.
The table below outlines a hypothetical three-component reaction based on known reactivity patterns of vinyl ethers. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 / Catalyst | Potential Product Class | Reaction Type |
|---|---|---|---|---|
| This compound | Sodium Sulfinate (R-SO₂Na) | Heteroarene / Photocatalyst | Functionalized 2-(heteroaryl)ethyl sulfone derivative | Three-Component Radical Relay |
| This compound | Malononitrile | Amine Base | Complex polycyclic ether via Michael addition/cyclization | Domino/Cascade Reaction |
| This compound | Aldehyde (R-CHO) | Brønsted or Lewis Acid | Substituted chromane (B1220400) derivative | Prins-type Cascade Cyclization |
Such transformations highlight the potential of this compound as a versatile building block for the rapid synthesis of complex molecular architectures, combining the reactivity of its distinct functional groups in elegant and efficient one-pot procedures.
Polymerization Behavior and Macromolecular Architecture from 2 Ethenyloxy Phenyl Methanol
Homopolymerization Studies
The homopolymerization of [2-(Ethenyloxy)phenyl]methanol is primarily achieved through cationic polymerization, as is characteristic of electron-rich vinyl ethers. The presence of both a vinyl ether group and a hydroxyl-functionalized phenyl ring dictates its reactivity and the properties of the resulting polymer.
Cationic Polymerization Mechanisms and Kinetic Investigations
Cationic polymerization of vinyl ethers proceeds via the addition of an electrophile to the electron-rich double bond, generating a carbocationic active center. nih.gov This active center is then attacked by subsequent monomer units, leading to chain growth. nih.gov For vinyl ethers like this compound, the rate and control of polymerization are highly dependent on the initiator, solvent, and temperature.
The initiation step typically involves a protonic acid or a Lewis acid. nih.gov The propagating species is an oxocarbenium ion, which is stabilized by the adjacent oxygen atom. However, the pendant hydroxyl group in this compound can complicate the polymerization process. Free hydroxyl groups are generally incompatible with cationic polymerization as they can act as termination or chain transfer agents. nih.govacs.org To achieve controlled polymerization and high molecular weight polymers, it is often necessary to protect the hydroxyl group prior to polymerization, for example, by converting it to a silyl (B83357) ether or an acetate (B1210297) group. nih.govacs.org
Kinetic studies on analogous functional vinyl ethers demonstrate that living cationic polymerization can be achieved under specific conditions, typically at low temperatures (-78 °C to 0 °C) and with carefully chosen initiating systems like HI/I₂ or HCl/SnCl₄. rug.nl These systems create a dynamic equilibrium between a dormant covalent species and a reactive cationic species, which suppresses termination and chain transfer reactions. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.2).
Table 1: Representative Initiating Systems for Living Cationic Polymerization of Functional Vinyl Ethers
| Initiator System | Monomer Example | Solvent | Temperature (°C) | Resulting Polymer (Mₙ, g/mol ) | Dispersity (Đ) |
|---|---|---|---|---|---|
| HI/I₂ | 2-Acetoxyethyl vinyl ether | Toluene | -40 | 15,000 | 1.15 |
| HCl/SnCl₄ | Ethyl vinyl ether | Dichloromethane | -78 | 25,000 | 1.10 |
This table presents illustrative data from studies on analogous functional vinyl ethers to indicate typical polymerization behavior.
Microstructural Analysis of Homopolymers
The microstructure of polythis compound, specifically its stereochemistry (tacticity), is influenced by the polymerization conditions. Cationic polymerization of vinyl ethers can lead to polymers with varying degrees of isotacticity or syndiotacticity depending on the initiator, solvent polarity, and temperature. For instance, polymerization of benzyl (B1604629) vinyl ether with BF₃·OEt₂ at -78 °C is known to produce highly isotactic polymers. acs.org The bulky ortho-substituted phenylmethanol group in this compound would be expected to significantly influence the stereochemistry of monomer addition.
Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the microstructure of the polymer. The relative stereochemistry of the pendant groups along the polymer backbone can be quantified by analyzing the splitting patterns of the methine and methylene (B1212753) protons in the polymer backbone.
Copolymerization with Diverse Monomers
Copolymerization significantly broadens the range of properties and applications for polymers derived from this compound. By incorporating other monomers, it is possible to tune characteristics such as thermal properties, solubility, and chemical functionality.
Reactivity Ratios and Copolymer Composition Control
The composition of a copolymer is determined by the reactivity ratios (r₁ and r₂) of the comonomers. In cationic copolymerization, the reactivity of a vinyl ether is highly influenced by the electron-donating ability of its substituent. For the copolymerization of two different vinyl ethers, the monomer with the more electron-donating group will generally be more reactive.
Due to the lack of specific experimental data for this compound, we can infer its likely behavior from related systems. For example, in the cationic copolymerization of phenyl vinyl ether (M₁) with isobutyl vinyl ether (M₂), the reactivity ratios would reflect the difference in electron density on the vinyl groups.
Table 2: Illustrative Reactivity Ratios for Cationic Copolymerization of Vinyl Ethers
| M₁ | M₂ | r₁ | r₂ | r₁r₂ | Copolymer Type Tendency |
|---|---|---|---|---|---|
| Phenyl Vinyl Ether | Isobutyl Vinyl Ether | < 1 | > 1 | ~1 | Random/Blocky |
This table provides representative reactivity ratios for analogous vinyl ether pairs to illustrate copolymerization behavior. The specific values for this compound would need to be determined experimentally.
Control over the copolymer composition can be achieved by adjusting the monomer feed ratio. In living cationic copolymerizations, it is also possible to synthesize gradient copolymers by controlling the rate of addition of one of the comonomers.
Synthesis of Block, Graft, and Random Copolymers
The synthesis of well-defined block, graft, and random copolymers containing this compound units is achievable primarily through living cationic polymerization techniques.
Random Copolymers: These are typically synthesized by copolymerizing a mixture of monomers simultaneously. The monomer sequence distribution will depend on the reactivity ratios.
Block Copolymers: Living cationic polymerization is an ideal method for synthesizing block copolymers. rug.nl This is achieved by the sequential addition of different monomers. For instance, after polymerizing this compound (with a protected hydroxyl group), a second vinyl ether monomer can be added to the living polymer chains to grow a second block. researchgate.net Another strategy involves mechanistic transformation, where a polymer synthesized by one method (e.g., free radical polymerization) is used to initiate the cationic polymerization of a vinyl ether, or vice versa. nih.gov
Graft Copolymers: Graft copolymers can be prepared using three main strategies: "grafting-from," "grafting-to," and "grafting-through" (or the macromonomer method). youtube.com
Grafting-from: A polymer backbone with initiating sites can be used to initiate the polymerization of this compound, creating grafted side chains. rsc.org For example, a poly(cyclic acetal) can act as a macroinitiator for the living cationic polymerization of vinyl ethers. acs.org
Grafting-to: Pre-synthesized polythis compound chains with a reactive end-group can be attached to a polymer backbone with complementary functional groups. nih.gov
Grafting-through: A this compound derivative functionalized with a polymerizable group (macromonomer) can be copolymerized with another monomer to form a graft copolymer. acs.org
The presence of the hydroxyl group in the final copolymer (after deprotection) provides a reactive site for further modification, making these copolymers attractive for applications in coatings, compatibilizers, and functional materials.
Research on this compound and its Polymers Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and academic journals, no specific research has been found on the polymerization behavior, macromolecular architecture, post-polymerization modification, or development of functional materials derived from the chemical compound this compound.
This particular monomer, which features a vinyl ether group susceptible to polymerization and a hydroxyl group that could allow for further chemical modification, does not appear in published studies detailing its conversion into polymeric materials. General principles of polymer chemistry suggest that the vinyl ether functional group would likely undergo cationic polymerization due to its electron-rich nature. Initiating systems for such a process would typically involve Lewis acids or protonic acids, which are known to effectively polymerize other vinyl ethers.
In theory, a polymer derived from this compound would possess a unique structure with pendant hydroxymethylphenyl groups. This architecture would offer reactive sites for post-polymerization modification. Such modifications could include esterification or etherification of the hydroxyl group, allowing for the attachment of various functional moieties to the polymer backbone. This could potentially lead to the development of new functional materials with tailored properties.
However, without any experimental data from the scientific community, any discussion of the polymerization kinetics, the resulting polymer's molecular weight and architecture, or the success of any post-polymerization modifications remains purely speculative. The development of functional polymeric materials based on this specific monomer is, therefore, also not documented.
It is possible that research into this compound exists but has not been made public, or that the compound is known by a different name not commonly used in the literature. As it stands, there is no scientific basis on which to build a detailed article as requested.
Derivatization and Structural Analogues of 2 Ethenyloxy Phenyl Methanol
Synthesis of Substituted [2-(Ethenyloxy)phenyl]methanol Derivatives
The synthesis of substituted this compound derivatives can be approached through various synthetic strategies, primarily involving the modification of the aromatic ring or the hydroxymethyl group. While specific literature on the derivatization of the ortho-isomer is limited, synthetic routes for the analogous para-isomer, (4-(vinyloxy)phenyl)methanol, have been documented.
A common strategy involves the reduction of a corresponding substituted aldehyde. For instance, (4-(vinyloxy)phenyl)methanol can be synthesized from 4-(vinyloxy)benzaldehyde. The general protocol for such a transformation involves the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
General Protocol for the Synthesis of Substituted (Vinyloxy)phenylmethanol Derivatives:
A solution of the substituted (vinyloxy)benzaldehyde is prepared in an appropriate solvent, such as absolute ethanol (B145695).
The solution is cooled to 0 °C.
A reducing agent, typically sodium borohydride, is added portion-wise to the stirred solution.
The reaction mixture is allowed to warm to room temperature and stirred for a specified period, often around one hour.
The reaction is quenched, for example, with the addition of water at 0 °C.
The product is extracted using a suitable organic solvent, such as dichloromethane.
The combined organic layers are dried over an anhydrous salt like sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product.
This methodology can be adapted for the synthesis of various substituted derivatives by starting with the appropriately substituted benzaldehyde (B42025) precursor. The nature and position of the substituents on the aromatic ring can significantly influence the electronic properties and reactivity of the resulting alcohol.
| Starting Material | Product | Reagents and Conditions |
| 4-(Vinyloxy)benzaldehyde | (4-(Vinyloxy)phenyl)methanol | NaBH₄, Absolute Ethanol, 0 °C to RT |
| 3-Methoxy-4-(vinyloxy)benzaldehyde | (3-Methoxy-4-(vinyloxy)phenyl)methanol | NaBH₄, Absolute Ethanol, 0 °C to RT |
This table is based on synthetic protocols for related isomers and represents a general approach that could be applied to the target compound's derivatives.
Further derivatization can be achieved by targeting the hydroxyl group. For example, the hydroxyl group can be converted into an ether or ester linkage. Benzyl (B1604629) ethers can be formed under basic conditions using a benzyl halide, or under acidic conditions using benzyl trichloroacetimidate. Neutral conditions can also be employed using reagents like 2-benzyloxy-1-methylpyridinium triflate.
Exploration of Isomeric Forms and Their Comparative Reactivity
The position of the ethenyloxy group on the phenyl ring—ortho, meta, or para—is expected to have a profound impact on the reactivity of the [-(ethenyloxy)phenyl]methanol isomers. This is due to the electronic effects of the vinyloxy group, which can influence the nucleophilicity of the aromatic ring and the reactivity of the hydroxymethyl group.
The vinyloxy group is generally considered an activating group in electrophilic aromatic substitution reactions due to the +M (mesomeric) effect of the oxygen atom, which donates electron density to the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the vinyloxy group.
This compound (ortho-isomer): The proximity of the activating vinyloxy group and the hydroxymethyl group can lead to complex reactivity. The vinyloxy group strongly activates the para position (position 4) and the other ortho position (position 6) towards electrophilic attack. The hydroxymethyl group is a weakly deactivating, ortho, para-directing group. The interplay of these two groups will determine the regioselectivity of substitution reactions.
[3-(Ethenyloxy)phenyl]methanol (meta-isomer): In this isomer, the directing effects of the two groups are additive to certain positions. The vinyloxy group directs electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. The hydroxymethyl group directs to its ortho (positions 2 and 4) and para (position 6) positions. Thus, positions 2, 4, and 6 are all activated.
[4-(Ethenyloxy)phenyl]methanol (para-isomer): The vinyloxy group activates the ortho positions (positions 2 and 6) relative to it. The hydroxymethyl group also directs to its ortho positions (positions 3 and 5). This leads to a more complex pattern of activation.
Introduction of Heteroatoms or Additional Linkages into the Scaffold
Introducing heteroatoms or additional linkages into the this compound scaffold can lead to the synthesis of novel heterocyclic systems or molecules with extended conjugation.
One potential avenue is the intramolecular cyclization involving the vinyl group and the hydroxymethyl group. Acid-catalyzed intramolecular hydroalkoxylation could potentially lead to the formation of a six-membered heterocyclic ring, a derivative of chromane (B1220400). The feasibility of such a reaction would depend on the reaction conditions and the relative positioning of the functional groups.
Another approach is to introduce heteroatoms onto the aromatic ring through electrophilic substitution reactions, followed by further transformations. For example, nitration followed by reduction would introduce an amino group, which could then be used as a handle for further derivatization, such as the synthesis of benzoxazoles or other fused heterocyclic systems.
Furthermore, the hydroxymethyl group can be converted to a halomethyl group, which can then be used in nucleophilic substitution reactions to introduce linkages containing sulfur, nitrogen, or other heteroatoms.
Structure-Reactivity Relationships in Modified Ethenyloxy Aromatic Compounds
The relationship between the structure of modified ethenyloxy aromatic compounds and their reactivity is governed by the electronic and steric effects of the substituents. The vinyloxy group, being a strong electron-donating group, generally increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
The Hammett equation can be a useful tool for quantifying the electronic effects of substituents on the reactivity of the aromatic ring. The substituent constant (σ) for a vinyloxy group would reflect its electron-donating nature. In general, electron-donating groups have negative σ values, leading to an increase in reaction rates for electrophilic aromatic substitution.
The reactivity of the vinyl group itself is also influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the ring would decrease the electron density of the vinyl double bond, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups would increase the nucleophilicity of the vinyl group.
Studies on related vinyl ether systems have shown that the vinyl ether moiety can participate in various reactions, including polymerization and cycloaddition reactions. The reactivity in these processes would also be modulated by the electronic nature of the aromatic substituents. A systematic study involving a series of substituted this compound derivatives would be necessary to establish clear and quantitative structure-reactivity relationships for this specific class of compounds.
Theoretical and Computational Investigations of 2 Ethenyloxy Phenyl Methanol
Quantum Chemical Analysis of Electronic Structure and Conformation
Quantum chemical analysis is fundamental to understanding the intrinsic properties of [2-(Ethenyloxy)phenyl]methanol. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and the energies of different molecular arrangements. wikipedia.orgazoquantum.com
The electronic structure dictates the molecule's reactivity, polarity, and spectroscopic properties. For this compound, key features include the aromatic phenyl ring, the vinyl ether group, and the hydroxymethyl substituent. Quantum chemical calculations, such as Hartree-Fock or post-Hartree-Fock methods, can map the molecular orbitals (HOMO and LUMO), determine the electrostatic potential surface, and calculate partial atomic charges. These calculations would reveal the electron-donating nature of the ethenyloxy group and its influence on the aromatic system's electron density.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates the type of data generated from a quantum chemical conformational search. The values are representative.
| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-C-O) | Relative Energy (kJ/mol) | Key Feature |
|---|---|---|---|---|
| A | ~0° | ~60° | 0.00 | Intramolecular H-bond |
| B | ~180° | ~60° | 8.5 | Extended, no H-bond |
| C | ~0° | ~180° | 12.2 | Steric hindrance |
| D | ~180° | ~180° | 15.0 | Fully extended |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. mdpi.comsumitomo-chem.co.jpresearchgate.net For this compound, DFT could be employed to study a variety of potential reactions, such as oxidation of the alcohol, electrophilic addition to the vinyl group, or substitution on the aromatic ring.
A primary application of DFT in this context is the mapping of reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. fu-berlin.de For example, studying the oxidation of the primary alcohol to an aldehyde would involve locating the transition state for hydrogen abstraction. DFT calculations would provide the activation energy for this step, offering insights into the reaction's feasibility and kinetics. sumitomo-chem.co.jp
Furthermore, DFT is used to analyze the electronic changes that occur during a reaction. nih.gov For instance, in an electrophilic attack on the aromatic ring, DFT calculations can predict the most likely site of substitution (ortho, meta, or para to the existing groups) by evaluating the stability of the intermediate carbocations (sigma complexes). semanticscholar.org The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental observations. sumitomo-chem.co.jp
Prediction of Spectroscopic Signatures and Molecular Properties
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. wikipedia.orgfu-berlin.dejstar-research.com
NMR Spectroscopy: DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. jstar-research.com For this compound, theoretical predictions would be highly sensitive to the molecule's conformation. By calculating the expected chemical shifts for different stable conformers and comparing them to experimental spectra, one can deduce the dominant conformation in solution.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. fu-berlin.de These frequencies correspond to the peaks observed in an IR spectrum. For this molecule, a key feature to analyze would be the O-H stretching frequency of the alcohol. The presence of an intramolecular hydrogen bond would cause a noticeable redshift (a shift to lower frequency) in this vibrational mode compared to a conformation where the hydroxyl group is "free."
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. fu-berlin.denasa.gov These calculations can help assign the observed electronic transitions, such as the π→π* transitions within the aromatic ring.
Table 2: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer This table provides an example of computationally predicted spectroscopic data. The values are for illustrative purposes.
| Property | Predicted Value | Experimental Correlation |
|---|---|---|
| ¹H NMR (hydroxyl proton) | δ 4.5 ppm | Chemical shift influenced by H-bonding |
| ¹³C NMR (carbinol carbon) | δ 62.1 ppm | Reflects local electronic environment |
| IR (O-H stretch) | 3450 cm⁻¹ | Red-shifted due to intramolecular H-bond |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical methods are excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. aip.org
For a flexible molecule like this compound, MD simulations are essential for exploring its complete conformational space. rsc.orgnih.gov A simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or chloroform) to mimic solution-phase behavior. Over the course of the simulation (typically nanoseconds to microseconds), the molecule will rotate around its single bonds, and the relative populations of different conformers can be determined.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Ethenyloxy Phenyl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of [2-(Ethenyloxy)phenyl]methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals include distinct resonances for the vinyl, aromatic, methylene (B1212753) (CH₂), and hydroxyl (OH) protons. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the ortho, meta, and para protons on the benzene (B151609) ring will exhibit slightly different chemical shifts. wisc.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts for the vinyl ether carbons are particularly characteristic, with the α-carbon (C=C-O) appearing significantly downfield (around 150 ppm) and the β-carbon (C=C-O) appearing more upfield (around 86 ppm) due to resonance effects. yale.edu The chemical shift of the ipso-carbon attached to the ether oxygen is also typically found at a high chemical shift of about 160 ppm. hw.ac.uk
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on data from analogous structures like ethyl vinyl ether and substituted benzyl (B1604629) alcohols. yale.eduoregonstate.eduscribd.com
| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Vinyl | -O-CH=CH₂ | ~6.4 (dd) | ~150-152 |
| Vinyl | -O-CH=CH₂ | ~4.2 (dd), ~4.0 (dd) | ~86-88 |
| Methylene | -CH₂OH | ~4.6-4.8 (s) | ~60-65 |
| Hydroxyl | -CH₂OH | Variable (broad s) | N/A |
| Aromatic | Ar-H | ~6.8-7.4 (m) | ~115-135 |
| Aromatic | Ar-C-O | N/A | ~155-158 |
| Aromatic | Ar-C-CH₂OH | N/A | ~138-142 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The molecular weight of this compound (C₉H₁₀O₂) is 150.16 g/mol . Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation.
The fragmentation pattern is predicted by combining the known behaviors of benzyl alcohols and aryl ethers. ucalgary.camiamioh.edu For benzyl alcohol, characteristic losses include the hydroxyl radical (·OH, M-17), the entire hydroxymethyl group (·CH₂OH, M-31), and the loss of H₂O (M-18). ucalgary.caresearchgate.net A significant fragment is often the tropylium (B1234903) ion at m/z 91. Another common fragment for benzyl alcohol derivatives is the phenyl cation at m/z 77, and a fragment at m/z 79 is also frequently observed. ucalgary.castackexchange.com Aryl ethers can undergo cleavage at the β-bond to the aromatic ring. whitman.edu
Based on these principles, a predicted fragmentation pathway for this compound is outlined below.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 150 | [C₉H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [M - OH]⁺ | ·OH (17 amu) |
| 121 | [M - CHO]⁺ | ·CHO (29 amu) |
| 119 | [M - CH₂OH]⁺ | ·CH₂OH (31 amu) |
| 107 | [C₇H₇O]⁺ | ·CH₂OH + C₂H₂ |
| 91 | [C₇H₇]⁺ | Loss of side chain, rearrangement to tropylium ion |
| 77 | [C₆H₅]⁺ | Loss of side chain, phenyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods are complementary, as some vibrational modes may be more active in IR while others are stronger in Raman spectra. illinois.edu
The key functional groups in the molecule each have characteristic vibrational frequencies:
O-H Stretch: A broad and strong absorption in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the alcohol's hydroxyl group due to hydrogen bonding. researchgate.net
Aromatic C-H Stretch: These appear as sharp bands just above 3000 cm⁻¹. theaic.org
Aliphatic C-H Stretch: The methylene (-CH₂-) group stretches are found just below 3000 cm⁻¹. theaic.org
C=C Stretches: The vinyl C=C stretch and the aromatic ring C=C stretches occur in the 1450-1650 cm⁻¹ region.
C-O Stretches: The spectrum will contain distinct C-O stretching bands for the alcohol (~1050-1150 cm⁻¹) and the aryl vinyl ether (~1200-1250 cm⁻¹ for the asymmetric stretch). quimicaorganica.org
Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.
The following table summarizes the expected characteristic vibrational frequencies. researchgate.nettheaic.orgquimicaorganica.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Strong |
| C-H Stretch | Vinyl (=C-H) | 3010 - 3095 | Medium | Medium |
| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong | Strong |
| C=C Stretch | Vinyl | ~1610 - 1650 | Medium | Strong |
| C-O Stretch | Aryl Ether | 1200 - 1275 | Strong | Medium |
| C-O Stretch | Primary Alcohol | ~1050 | Strong | Weak |
| =C-H Bend | Vinyl (out-of-plane) | 810 - 990 | Strong | Weak |
| C-H Bend | Aromatic (out-of-plane) | 730 - 770 (ortho) | Strong | Weak |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and intermolecular interactions for this compound, assuming a suitable single crystal can be grown.
The analysis would reveal the conformation of the molecule in the crystal lattice, including the torsion angles between the phenyl ring, the vinyl ether group, and the methanol (B129727) substituent. Furthermore, it would elucidate the nature of intermolecular forces, such as hydrogen bonds involving the hydroxyl group and potential π-π stacking interactions between phenyl rings, which govern the crystal packing.
While a crystal structure for this compound is not publicly available, analysis of related derivatives, such as 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one, illustrates the type of data obtained. mdpi.com For such a compound, crystallographic analysis provides key parameters like:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: Provides the lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell.
Intermolecular Interactions: Identifies and quantifies hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure. mdpi.com
This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.
Chromatographic Methods (GC-MS, LC-MS, GPC) for Purity Assessment and Polymer Characterization
Chromatographic techniques are essential for separating this compound from impurities, analyzing complex mixtures containing its derivatives, and characterizing polymers derived from it.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. jmchemsci.com It is well-suited for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. phcogj.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. mdpi.com This technique is particularly useful for resolving and identifying regioisomers that may have very similar properties. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar derivatives, LC-MS is the method of choice. nih.gov Techniques like reversed-phase LC can be used, but for highly polar compounds, hydrophilic-interaction liquid chromatography (HILIC) may be necessary to achieve adequate retention and separation. semanticscholar.orgchromatographyonline.com LC-MS is crucial for monitoring reactions involving the compound and for analyzing its metabolites or degradation products in complex biological or environmental matrices. nih.govyoutube.com
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing polymers. youtube.comwindows.net If this compound is used as a monomer to create polymers, such as poly(2-vinylphenyl methanol), GPC is used to determine the polymer's molecular weight distribution. This includes calculating the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). youtube.com This information is critical as it directly relates to the physical and mechanical properties of the polymer. The analysis is typically performed using organic solvents like tetrahydrofuran (B95107) (THF) or methanol as the mobile phase. phenomenex.comresearchgate.net
Academic and Research Applications of 2 Ethenyloxy Phenyl Methanol
Precursor in Complex Organic Synthesis
There is a lack of specific, documented examples in peer-reviewed literature where [2-(ethenyloxy)phenyl]methanol is utilized as a key precursor in complex organic synthesis. In principle, the vinyl ether moiety could participate in reactions such as Diels-Alder cycloadditions or be cleaved under acidic conditions, while the benzyl (B1604629) alcohol group could undergo oxidation or serve as a protecting group. orgsyn.org However, specific research findings detailing reaction schemes, yields, and the synthesis of novel compounds using this particular molecule are not available. General methodologies for the synthesis of aryl vinyl ethers are established, often involving the coupling of phenols with a vinyl source. acs.orgnih.gov
Monomeric Building Block for Advanced Materials Research
The bifunctional nature of this compound, containing a polymerizable vinyl group and a reactive hydroxyl group, suggests its potential as a monomer for the synthesis of functional polymers. Vinyl ethers are known to undergo cationic polymerization to create polymers with applications in coatings and adhesives. researchgate.net The presence of a benzyl alcohol group could allow for post-polymerization modification, introducing further functionality. However, there are no specific studies found that detail the polymerization of this compound, nor are there data tables on the properties of resulting polymers. Research on analogous compounds like vinylbenzyl alcohol copolymers has been conducted, but this does not directly apply to the target compound.
Contributions to Supramolecular Chemistry and Self-Assembly
The potential for this compound to contribute to supramolecular chemistry and self-assembly lies in the ability of its functional groups to participate in non-covalent interactions, such as hydrogen bonding via the hydroxyl group. While the self-assembly of molecules containing crown ethers and other functionalities is an active area of research, nih.govresearchgate.net there is no specific information available on the role of this compound in forming supramolecular structures or self-assembling systems.
An exploration into the future research possibilities for the chemical compound this compound reveals a landscape rich with potential, spanning sustainable chemistry, advanced polymerization, and novel reaction discovery. The unique bifunctional nature of this molecule, featuring both a reactive vinyl ether group and a nucleophilic hydroxymethyl moiety on a stable aromatic scaffold, positions it as a versatile building block for future chemical innovation. This article delves into the prospective research trajectories and unexplored frontiers for this compound, structured around key areas of modern chemical science.
Q & A
Q. What are the recommended synthetic routes for [2-(Ethenyloxy)phenyl]methanol, and how can side reactions be minimized?
Methodological Answer:
- Synthesis Strategy : Use a Williamson ether synthesis approach. First, protect the benzylic alcohol (e.g., with TMSCl) to avoid competing oxidation. React 2-hydroxyphenylmethanol with vinyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ethenyloxy linkage. Deprotect the alcohol using tetrabutylammonium fluoride (TBAF).
- Side Reaction Mitigation : Monitor reaction temperature (<60°C) to prevent polymerization of the vinyl group. Use inert atmosphere (N₂/Ar) to avoid oxidation of the benzylic alcohol. Validate purity via HPLC or GC-MS .
Q. How can this compound be characterized to confirm structural integrity?
Methodological Answer:
- Analytical Workflow :
- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT). Key peaks: δ ~4.6 ppm (benzylic -CH₂OH), δ ~6.3–6.8 ppm (vinyl protons).
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺. Fragmentation patterns should align with ether cleavage pathways.
- IR Spectroscopy : Validate O-H stretch (~3200–3600 cm⁻¹) and C-O-C ether stretch (~1100 cm⁻¹).
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-phenoxyethanol derivatives) .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Stepwise Purification :
- Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate/water.
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (8:2 to 6:4).
- Distillation : For large-scale purification, employ vacuum distillation (BP ~150–160°C at 10 mmHg).
- Purity Assessment : Monitor by TLC (Rf ~0.4 in hexane:EtOAc 7:3) and ensure >95% purity via HPLC .
Q. How does this compound behave under varying pH and temperature conditions?
Methodological Answer:
- Stability Testing :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C).
- pH Sensitivity : Test stability in acidic (pH 2–4) and basic (pH 8–10) buffers. The vinyl ether group is prone to hydrolysis under strong acids; use neutral conditions for storage.
- Recommendations : Store at 4°C in amber vials under inert gas to prevent photodegradation and oxidation .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation of this compound, and how can competing pathways be resolved?
Methodological Answer:
- Oxidation Pathways :
- Benzylic Alcohol Oxidation : Use TEMPO/NaClO₂ to selectively oxidize the -CH₂OH group to a carboxylic acid.
- Vinyl Ether Stability : Competing epoxidation (via mCPBA) may occur; suppress by using mild oxidizing agents (e.g., MnO₂).
- Mechanistic Analysis : Employ O isotopic labeling to track oxygen incorporation in products. Validate via LC-MS/MS .
Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Modeling Workflow :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics.
- Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?
Methodological Answer:
- Conflict Resolution Protocol :
- XRD Validation : If crystal structure (e.g., from ) conflicts with NMR data, re-examine sample purity or solvate formation.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., vinyl group rotation).
- Case Study : For biphenyl analogs (e.g., ), XRD confirmed axial chirality not observable via NMR .
Q. What catalytic systems enable asymmetric functionalization of this compound?
Methodological Answer:
- Catalyst Design :
- Chiral Ligands : Use Jacobsen’s Mn-salen catalysts for epoxidation of the vinyl group.
- Enzyme Catalysis : Lipases (e.g., Candida antarctica) can enantioselectively acylate the benzylic alcohol.
- Optimization : Screen solvents (e.g., THF vs. toluene) and temperatures to enhance enantiomeric excess (ee >90%) .
Q. What are the environmental degradation pathways of this compound, and how can they be modeled?
Methodological Answer:
- Degradation Studies :
- Hydrolysis : Monitor under simulated environmental conditions (pH 7, 25°C). LC-MS/MS detects phenylacetic acid as a hydrolysis byproduct.
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to assess photodegradation kinetics.
- Ecotoxicology : Apply QSAR models to predict toxicity to aquatic organisms (e.g., Daphnia magna) .
Q. How can this compound be integrated into polymer matrices for advanced material applications?
Methodological Answer:
- Polymer Design :
- Monomer Functionalization : Copolymerize with acrylates via RAFT polymerization. The vinyl group enables crosslinking.
- Thermal Analysis : Use DSC to measure glass transition temperature (Tg) shifts induced by the aromatic ether moiety.
- Case Study : Analogous compounds (e.g., ) show enhanced thermal stability in polyurethane coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
